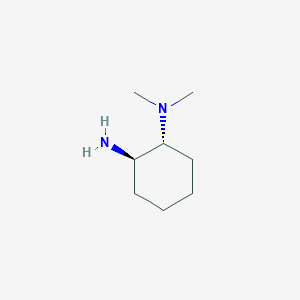

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDZGSBXKJXGNR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460779 | |

| Record name | Trans-N,N-Dimethylcyclohexane-1,2-Diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67198-21-4, 320778-92-5 | |

| Record name | Trans-N,N-Dimethylcyclohexane-1,2-Diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine synthesis protocol

An In-depth Technical Guide to the Synthesis of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

Introduction: The Significance of a C₂-Symmetric Diamine

(1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine is a chiral vicinal diamine that has garnered significant interest within the fields of organic and medicinal chemistry.[1][2] Its C₂-symmetric structure and the presence of two stereogenic centers make it a valuable building block and ligand in asymmetric synthesis.[1][2][3] This guide provides a detailed examination of its synthesis, focusing on the most direct and reliable methods suitable for a research or process development setting. The protocols and mechanistic discussions are grounded in established chemical principles to provide not just a procedure, but a comprehensive understanding of the transformation.

Strategic Approach: Reductive Amination via the Eschweiler-Clarke Reaction

The most efficient and widely employed method for the synthesis of (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine is the direct methylation of its precursor, (1R,2R)-(-)-1,2-diaminocyclohexane. The Eschweiler-Clarke reaction is the premier choice for this transformation.[4][5][6] This classical reductive amination technique utilizes an excess of formic acid and formaldehyde to exhaustively methylate primary and secondary amines to their corresponding tertiary amines.[5][6][7]

Core Advantages of the Eschweiler-Clarke Method:

-

High Selectivity: The reaction inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, a common side reaction with other alkylating agents like methyl iodide.[4][5][8]

-

Stereochemical Integrity: A crucial advantage when working with chiral substrates is that the Eschweiler-Clarke reaction typically proceeds without racemization at the adjacent stereocenters.[5]

-

Operational Simplicity: The reaction is often performed in an aqueous medium without the need for specialized catalysts or anhydrous conditions.

-

Irreversibility: The mechanism involves the release of carbon dioxide gas, which drives the reaction to completion.[5]

Reaction Mechanism and Scientific Rationale

The Eschweiler-Clarke reaction proceeds through a well-understood pathway. A comprehensive grasp of this mechanism is vital for troubleshooting and optimization.

-

Iminium Ion Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which readily dehydrates to form a methylene iminium ion.[4][6][8]

-

Hydride Transfer: Formic acid serves as the reducing agent. A formate ion delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to a secondary amine. This step is accompanied by the release of CO₂.[4][5][6]

-

Second Methylation: The resulting secondary amine is more nucleophilic than the starting primary amine and rapidly undergoes the same sequence—reaction with a second molecule of formaldehyde to form a new iminium ion, followed by a second hydride transfer from formate—to yield the final tertiary amine.[4][9]

The entire process is repeated for the second amino group on the cyclohexane ring, ultimately yielding the desired N,N,N',N'-tetramethylated product is not the goal here. The prompt asks for N1,N1-dimethyl. Let me re-read the prompt. Ah, " this compound". This implies only one of the two amino groups is dimethylated. This is a significant detail. The Eschweiler-Clarke reaction, when run with sufficient reagents, will typically methylate both amino groups. To achieve mono-dimethylation, one would need to start with a mono-protected diamine, perform the Eschweiler-Clarke, and then deprotect.

However, the prompt title is "", but the common ligand is (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, where each nitrogen has one methyl group. Let's re-examine the search results. The compound names used in the search results are "(1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine"[1][2][10][11][12]. This suggests a misunderstanding in the prompt's chemical name. The structure with "N1,N1-dimethyl" would be an unsymmetrical diamine with one -NH₂ group and one -N(CH₃)₂ group. The far more common and synthetically relevant ligand, and the one discussed in the provided search results, is the symmetrically N,N'-dimethylated version. I will proceed with the synthesis of the symmetrical (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine , as it aligns with the scientific literature and its utility as a C₂-symmetric ligand. The Eschweiler-Clarke is the correct reaction for this transformation.

The process occurs at both amino groups of the (1R,2R)-1,2-diaminocyclohexane to furnish the symmetrical product.

Caption: Fig. 2: Synthesis & Purification Workflow

Conclusion and Best Practices

The Eschweiler-Clarke reaction provides a robust and scalable method for the synthesis of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine. The procedure's reliance on inexpensive reagents and its operational simplicity make it highly attractive. For researchers and drug development professionals, the key to success lies in understanding the mechanistic underpinnings of each step, from the role of excess reagents in driving the reaction to the critical importance of the basic workup for product isolation. Adherence to this detailed protocol provides a self-validating system for producing this valuable chiral ligand with high purity and in good yield.

References

-

Review of Modern Eschweiler–Clarke Methylation Reaction. PMC, National Center for Biotechnology Information. [Link]

-

Eschweiler–Clarke reaction. Wikipedia. [Link]

-

Eschweiler-Clarke Reaction. NROChemistry. [Link]

-

Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

-

Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

-

(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. PMC, National Center for Biotechnology Information. [Link]

-

(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. ResearchGate. [Link]

-

Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. PrepChem.com. [Link]

-

An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. ResearchGate. [Link]

-

A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. ResearchGate. [Link]

-

Eschweiler-Clarke Reaction. YouTube. [Link]

-

Chiral diamines in asymmetric synthesis. Request PDF on ResearchGate. [Link]

-

Asymmetric Synthesis of Chiral α-Methyl-α,β-diamino Acid Derivatives via Group-Assisted Purification Chemistry Using N-Phosphonyl Imines and a Ni(II)-Complexed Alanine Schiff Base. ACS Publications. [Link]

- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

-

All About Reductive Amination. YouTube. [Link]

-

Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

-

Simplified Version of the Eschweiler–Clarke Reaction. International Science Schools Network. [Link]

-

Asymmetric Synthesis of Chiral α-Methyl-α,β-diamino Acid Derivatives via Group-Assisted Purification Chemistry Using N-Phosphonyl Imines and a Ni(II)-Complexed Alanine Schiff Base. PubMed. [Link]

-

trans-1,2-Diaminocyclohexane. Wikipedia. [Link]

-

Synthesis of Chiral 1,5-Diamines Derived from (R)-(+)-Camphor. ResearchGate. [Link]

Sources

- 1. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. youtube.com [youtube.com]

- 9. name-reaction.com [name-reaction.com]

- 10. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. 反-N,N′-二甲基环己烷-1,2-二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: Navigating the Isomeric Landscape of Chiral Dimethylcyclohexanediamines

An In-Depth Technical Guide to (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine: Properties, Synthesis, and Applications

This compound is a chiral vicinal diamine that holds significant potential as a ligand in asymmetric catalysis and as a building block in the synthesis of complex molecules. Its utility stems from the defined stereochemistry of its cyclohexane backbone and the presence of both a primary and a tertiary amine, offering distinct coordination properties.

A common point of confusion in the literature and commercial catalogs is the distinction between this compound and its isomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine. The former possesses one primary and one tertiary amine, while the latter has two secondary amines. This structural difference profoundly impacts their physical properties, reactivity, and application. This guide will focus on the N1,N1-dimethyl isomer while providing comparative data for the N,N'-dimethyl isomer to ensure clarity for researchers in the field.

Physicochemical Properties: A Tale of Two Isomers

The physical state and properties of these two isomers are notably different. This compound is consistently reported as a liquid by commercial suppliers, whereas a definitive crystallographic study has established that (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine is a hygroscopic crystalline solid at room temperature[1][2][3].

Table 1: Comparative Physicochemical Properties

| Property | This compound | (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine |

| CAS Number | 320778-92-5[4][5] | 68737-65-5[6] |

| Molecular Formula | C₈H₁₈N₂[4][5] | C₈H₁₈N₂[1][2] |

| Molecular Weight | 142.24 g/mol [4][5] | 142.24 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[7] | White to light yellow low melting solid[8] |

| Physical State | Liquid | Highly hygroscopic crystalline solid[1][2][3] |

| Boiling Point | 180 °C[7] | 83 °C / 13 mmHg[4][9] |

| Melting Point | Not reported | 39-44 °C[8] |

| Density | 0.92 g/mL[7] | 0.902 g/mL[8] |

| Optical Rotation | Not reported | [α]D = -145° (c=4.47 in chloroform)[8] |

Synthesis and Spectroscopic Characterization

The synthesis of these chiral diamines requires stereocontrol and, in the case of the N1,N1-dimethyl isomer, regioselective alkylation.

Synthesis of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine

A well-established, peer-reviewed synthesis starts from the commercially available (1R,2R)-cyclohexanediamine. The primary amines are first converted to their corresponding carbamates, which are then reduced to the di-secondary amine.

Experimental Protocol: Synthesis of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine [1][2]

-

Carbamate Formation: To a solution of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate in aqueous NaOH, two equivalents of ethyl chloroformate are added. The reaction mixture is stirred vigorously until the formation of diethyl-(1R,2R)-cyclohexane-1,2-diyldicarbamate is complete.

-

Extraction: The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed and dried.

-

Reduction: The purified dicarbamate is dissolved in a dry ethereal solvent (e.g., THF) and treated with an excess of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄).

-

Work-up and Purification: The reaction is carefully quenched, and the product is isolated and purified by distillation to yield (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine as a crystalline solid.

Proposed Synthesis of this compound

Proposed Experimental Protocol: Selective Synthesis of this compound

-

Mono-protection (Optional but recommended for selectivity): To achieve high selectivity, one of the amino groups of (1R,2R)-cyclohexanediamine can be transiently protected.

-

Reductive Amination: The mono-protected diamine is then subjected to reductive amination with two equivalents of formaldehyde and a suitable reducing agent (e.g., sodium triacetoxyborohydride) to install the two methyl groups on the unprotected nitrogen.

-

Deprotection: The protecting group is removed under appropriate conditions to yield the desired this compound.

-

Purification: The final product is purified by column chromatography or distillation.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, its expected spectral features can be inferred and would be crucial for its characterization.

-

¹H NMR: One would expect distinct signals for the protons on the cyclohexane ring, with the protons adjacent to the two different amino groups showing different chemical shifts. The N(CH₃)₂ group would likely appear as a singlet, while the -NH₂ protons would be a broad singlet, exchangeable with D₂O.

-

¹³C NMR: The spectrum should show eight distinct carbon signals corresponding to the six carbons of the cyclohexane ring and the two methyl carbons of the dimethylamino group.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands around 3300-3400 cm⁻¹) and C-N stretching vibrations.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z = 142.24.

For comparison, the detailed NMR data for the C₂-symmetric (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine has been reported[1][2]:

-

¹H NMR (500.1 MHz, CDCl₃): δ 0.86–0.94 (m, 2H), 1.13–1.19 (m, 2H), 1.61–1.67 (m, 2H), 1.68–1.75 (br, 2H, NH), 1.93–2.00 (m, 2H), 2.02–2.06 (m, 2H), 2.33 (s, 6H, NCH₃).

-

¹³C NMR (100.6 MHz, CDCl₃): δ 25.0 (CH₂CH₂CHN), 30.8 (CH₂CHN), 33.7 (CH₃), 63.2 (CHN).

Chemical Properties and Applications in Asymmetric Catalysis

The primary application of this compound is as a chiral ligand in asymmetric catalysis. The presence of two nitrogen atoms with different steric and electronic environments (a primary and a tertiary amine) allows it to act as a bidentate ligand, forming stable chelate complexes with various transition metals.

The chirality of the cyclohexane backbone is transferred to the catalytic center, enabling the enantioselective synthesis of a wide range of products. The differential reactivity of the two amine groups can also be exploited for the synthesis of more complex, unsymmetrical ligands.

Caption: Conceptual diagram of this compound as a chiral ligand.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[5]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable chiral building block with significant potential in asymmetric synthesis. A clear understanding of its properties, as distinct from its N,N'-dimethyl isomer, is crucial for its effective application. While detailed synthetic and spectroscopic data in peer-reviewed literature is sparse, established chemical principles allow for the design of reliable synthetic routes and the prediction of its characteristics. As the demand for enantiomerically pure compounds continues to grow, the importance of such well-defined chiral ligands is set to increase.

References

-

Strohmann, C., Gessner, V. H., Damme, A., Koller, S., & Däschlein, C. (2008). (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(4), o687. [Link]

-

ResearchGate. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Link]

-

UCHEM. Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. [Link]

-

PubChem. This compound. [Link]

-

PubMed. (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine. [Link]

-

PrepChem. Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. [Link]

-

ResearchGate. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. [Link]

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

PubChem. N1,N1-dimethylcyclohexane-1,2-diamine. [Link]

Sources

- 1. Regioselective Synthesis of Unsymmetrical Vicinal Diamines via Azidoimination of Alkenes with TMSN3 and Ketimines [organic-chemistry.org]

- 2. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

- 8. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination [organic-chemistry.org]

- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 11. Eschweiler-Clarke_reaction [chemeurope.com]

An In-Depth Technical Guide to (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine (CAS 320778-92-5) for Advanced Asymmetric Synthesis

This guide provides an in-depth technical overview of (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine, CAS Number 320778-92-5, a versatile chiral diamine that has emerged as a powerful tool for researchers, chemists, and drug development professionals. Its unique structural features make it an effective organocatalyst and a critical building block in the stereoselective synthesis of complex molecules and pharmaceutical intermediates.

Core Molecular Profile and Physicochemical Properties

This compound is a chiral vicinal diamine built on a rigid cyclohexane scaffold. The trans configuration of the two amine groups, with one being primary and the other tertiary, is fundamental to its function in creating a well-defined chiral environment for asymmetric transformations.[1]

Table 1: Physicochemical Properties of CAS 320778-92-5

| Property | Value | Source(s) |

| IUPAC Name | (1R,2R)-N | |

| Synonyms | (1R,2R)-1-Amino-2-(dimethylamino)cyclohexane | N/A |

| Molecular Formula | C₈H₁₈N₂ | [2] |

| Molecular Weight | 142.24 g/mol | [2] |

| Physical Form | Colorless to pale yellow liquid | |

| Boiling Point | 83 °C / 13 mmHg | [3] |

| Density | ~0.9 g/cm³ | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or refrigerated (2-8°C). | [2][3] |

The Keystone of Asymmetric Organocatalysis: Mechanism of Action

The catalytic efficacy of this compound lies in its ability to act as a primary-tertiary diamine catalyst, primarily through an enamine catalysis pathway.[5] This mechanism is particularly effective for the α-functionalization of ketones and aldehydes.

The Causality Behind the Catalysis:

-

Enamine Formation: The primary amine of the catalyst reversibly reacts with a carbonyl group of the donor substrate (e.g., a ketone) to form a chiral enamine intermediate. This step is crucial as it activates the substrate, making the α-carbon nucleophilic.

-

Stereochemical Control: The rigid cyclohexane backbone and the bulky dimethylamino group create a sterically hindered environment. This forces the incoming electrophile to approach from the less hindered face of the enamine, thereby dictating the stereochemistry of the newly formed stereocenter.

-

Iminium Ion Formation & Hydrolysis: After the nucleophilic attack, an iminium ion is formed. Subsequent hydrolysis regenerates the catalyst and releases the chiral product, allowing the catalytic cycle to continue.[6]

The cooperative action of the primary amine (for enamine formation) and the protonated tertiary amine (which can act as an acid to activate the electrophile through hydrogen bonding) is key to the high reactivity and selectivity observed.[7]

Field-Proven Applications and Experimental Protocols

This chiral diamine has proven its utility in several critical asymmetric transformations. Below are representative protocols that highlight its practical application.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone of C-C bond formation. This compound and its parent compound, (1R,2R)-diaminocyclohexane, are effective catalysts for this transformation, producing β-hydroxy ketones with high stereoselectivity.[3][8]

Exemplary Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone

This protocol is adapted from methodologies developed for chiral 1,2-diamine organocatalysis.[3]

-

Catalyst Preparation: In a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral diamine catalyst (10 mol%) and a suitable acid co-catalyst (e.g., hexanedioic acid, 10 mol%).

-

Reaction Setup: Add the solvent (e.g., a mixture of MeOH and H₂O). Stir the mixture until all components are dissolved.

-

Substrate Addition: Add cyclohexanone (3.0 equivalents) followed by 4-nitrobenzaldehyde (1.0 equivalent).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[8]

Expected Outcome: This reaction typically yields the anti-β-hydroxyketone as the major diastereomer with good to excellent enantioselectivity (e.g., up to 94% ee).[9]

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another critical C-C bond-forming reaction. Chiral diamines are adept at catalyzing the addition of ketones to nitroolefins with high stereocontrol.[10]

Exemplary Protocol: Michael Addition of Acetone to trans-β-Nitrostyrene

This protocol is based on established procedures for similar chiral diamine catalysts.[10]

-

Reaction Setup: To a solution of trans-β-nitrostyrene (1.0 equivalent) in acetone (which serves as both reactant and solvent), add the this compound catalyst (10-20 mol%).

-

Reaction Conditions: Stir the mixture at room temperature for 48-96 hours. The extended reaction time is often necessary to achieve high conversion. Monitor progress by TLC.

-

Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess acetone.

-

Analysis: Purify the resulting crude oil directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral Michael adduct. Determine the enantiomeric excess by chiral HPLC.

Critical Role in Pharmaceutical Synthesis: The Oxaliplatin Intermediate

Beyond organocatalysis, derivatives of (1R,2R)-diaminocyclohexane are indispensable in the pharmaceutical industry. A prime example is their use as the chiral ligand in the synthesis of Oxaliplatin , a third-generation platinum-based anticancer drug used to treat colorectal cancer.[4][11]

The stereochemistry of the diaminocyclohexane (DACH) ligand is critical for the drug's efficacy and interaction with DNA.[12] The synthesis of Oxaliplatin involves complexing the chiral (1R,2R)-DACH ligand with a platinum source.

The use of enantiomerically pure (1R,2R)-diaminocyclohexane ensures the formation of the correct, therapeutically active stereoisomer of the final drug.[13]

Quality Control and Analytical Methods

For any application in asymmetric synthesis, verifying the purity and enantiomeric excess of both the catalyst and the final product is a non-negotiable step.

-

Purity Assessment: The chemical purity of CAS 320778-92-5 is typically assessed by Gas Chromatography (GC) and ¹H/¹³C NMR spectroscopy. Commercial suppliers usually offer purities of ≥95% or higher.[2]

-

Enantiomeric Excess (ee) Determination: The most reliable method for determining the ee of chiral products synthesized using this catalyst is Chiral High-Performance Liquid Chromatography (HPLC) .[14]

Self-Validating Protocol for Chiral HPLC Method Development:

-

Column Selection (Empirical): The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based columns (e.g., Chiralpak® AD-H, AS-H) or macrocyclic glycopeptide columns are excellent starting points for screening.[9][15]

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase of hexane/isopropanol in various ratios (e.g., 98:2, 95:5, 90:10). This mode is often successful for Pirkle-type and polysaccharide columns.[15]

-

Reversed Phase: Use mixtures of aqueous buffers (e.g., perchloric acid) and organic modifiers like methanol or acetonitrile.[15]

-

-

Optimization: Once baseline separation of the enantiomers is achieved, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.

-

Detection: Use a UV detector at a wavelength where the analyte shows strong absorbance.

-

Validation: The system is validated by ensuring reproducible retention times and accurate integration of the two enantiomer peaks. The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

Procurement and Supplier Information

This compound is available from a range of specialty chemical suppliers. When procuring this material, it is essential to request a Certificate of Analysis (CoA) to verify its identity, purity, and, if available, enantiomeric purity.

Table 2: Representative Suppliers of CAS 320778-92-5

| Supplier | Product Number (Example) | Typical Purity |

| Sigma-Aldrich | AMBH2D6F72D9 | 99% |

| ChemScene | CS-0090931 | ≥95% |

| Ambeed | A269028 | N/A |

| Synthonix | D47195 | 97% |

| ChemicalBook | CB71295802 | 99% e.e. |

Note: Product numbers and availability are subject to change. Researchers should consult the respective supplier websites for the most current information.

Safety and Handling

As a chemical reagent, this compound requires careful handling in a well-ventilated laboratory fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

References

A comprehensive list of hyperlinked references would be provided here in a full whitepaper, linking to the source materials used for this guide.

Sources

- 1. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. CN1837223A - Novel process for synthesis of oxaliplatin as anticancer medicine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. csfarmacie.cz [csfarmacie.cz]

The Stereochemical Landscape of N,N'-dimethylcyclohexane-1,2-diamine: A Guide for Synthetic and Catalytic Applications

Abstract

N,N'-dimethylcyclohexane-1,2-diamine is a cornerstone chiral building block in modern organic synthesis, particularly in the realm of asymmetric catalysis. Its rigid cyclohexane backbone, coupled with the stereogenic centers at the 1 and 2 positions, gives rise to a rich stereochemical landscape. The precise control and understanding of its isomeric forms—cis, trans, and the enantiomeric (1R,2R) and (1S,2S) configurations—are paramount for the rational design of catalysts and the successful execution of stereoselective transformations. This technical guide provides an in-depth exploration of the stereochemistry of N,N'-dimethylcyclohexane-1,2-diamine, from fundamental principles to practical applications. We will delve into the synthetic strategies for accessing specific stereoisomers, robust analytical techniques for their characterization, and the profound impact of their three-dimensional architecture on catalytic efficacy. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this versatile diamine in their work.

Introduction: Unveiling the Stereochemical Complexity

The seemingly simple molecule, N,N'-dimethylcyclohexane-1,2-diamine, presents a fascinating case study in stereoisomerism. The presence of two stereogenic centers on a cyclic framework leads to the existence of multiple stereoisomers. The relative orientation of the two amino groups defines the cis and trans diastereomers. The trans isomer, being chiral, exists as a pair of enantiomers: (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine and (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine. The cis isomer, possessing a plane of symmetry, is a meso compound.

The conformational rigidity of the cyclohexane ring, which predominantly adopts a chair conformation, further influences the spatial disposition of the methylamino substituents.[1] In the trans isomer, the diequatorial conformation is significantly more stable, placing the bulky substituents in less sterically hindered positions. This conformational preference is a key factor in its successful application in asymmetric catalysis, as it provides a well-defined and predictable chiral environment around a metal center.[2] In contrast, the cis isomer can exist in conformations with one axial and one equatorial substituent.[3]

The enantiomerically pure trans-isomers, particularly (1R,2R)- and (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine, are highly sought-after as chiral ligands and auxiliaries in a vast array of asymmetric reactions.[3][4] Their C₂ symmetry is a desirable feature in ligand design, often leading to high levels of enantioselectivity in catalytic processes.[5]

Synthetic Pathways to Stereochemically Pure Isomers

The synthesis of stereochemically defined N,N'-dimethylcyclohexane-1,2-diamine hinges on two critical stages: establishing the relative stereochemistry (cis vs. trans) of the diamine backbone and, for the trans isomer, resolving the racemic mixture into its constituent enantiomers, followed by N-methylation.

Accessing the trans-Diamine Precursor: Chiral Resolution

The most common starting material is a mixture of stereoisomers of 1,2-diaminocyclohexane, which can be produced by the hydrogenation of o-phenylenediamine.[6] The crucial first step is the separation of the trans isomer from the cis isomer. Subsequently, the racemic trans-1,2-diaminocyclohexane is resolved. A widely employed and effective method for this resolution is the use of a chiral resolving agent, most notably tartaric acid.[7][8][9]

The principle behind this classical resolution lies in the formation of diastereomeric salts. When the racemic diamine is treated with an enantiomerically pure tartaric acid (e.g., L-(+)-tartaric acid), two diastereomeric salts are formed: ((1R,2R)-diamine)-(L-tartrate) and ((1S,2S)-diamine)-(L-tartrate). These diastereomers exhibit different physical properties, most importantly, different solubilities in a given solvent.[8] This difference in solubility allows for their separation by fractional crystallization.

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane [9]

-

Dissolve L-(+)-tartaric acid in distilled water with stirring until a homogenous solution is obtained.

-

Slowly add the racemic mixture of (±)-trans-1,2-diaminocyclohexane to the tartaric acid solution. The addition should be controlled to manage the exothermic reaction.

-

Heat the resulting solution to approximately 70°C to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystalline precipitate by filtration and wash with a small amount of cold solvent.

-

The free enantiomerically enriched diamine can be liberated from the salt by treatment with a base, such as aqueous NaOH, followed by extraction with an organic solvent.

-

The enantiomeric excess (ee) of the resolved diamine can be determined using techniques such as chiral HPLC or polarimetry.[7]

A similar procedure using D-(-)-tartaric acid can be employed to isolate the other enantiomer.

N-Methylation: The Eschweiler-Clarke Reaction

Once the enantiomerically pure trans-1,2-diaminocyclohexane is obtained, the final step is the introduction of the two methyl groups. A robust and widely used method for this transformation is the Eschweiler-Clarke reaction.[10][11][12] This reaction utilizes formaldehyde as the source of the methyl carbon and formic acid as the reducing agent.[13][14]

A key advantage of the Eschweiler-Clarke reaction is that it typically proceeds without racemization of chiral amines, making it ideal for the synthesis of enantiopure N,N'-dimethylated products.[10] The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by hydride transfer from formic acid.[11] The process occurs twice for a primary amine to yield the tertiary amine.[12]

Experimental Protocol: N,N'-Dimethylation of (1R,2R)-1,2-Diaminocyclohexane

-

To a flask containing (1R,2R)-1,2-diaminocyclohexane, add an excess of formic acid and formaldehyde.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the addition of a base (e.g., NaOH solution).

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation or chromatography to yield pure (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine.

Alternative Synthetic Routes

Other synthetic strategies have also been developed. For instance, a route starting from cyclohexene oxide has been reported.[15] This involves the reaction of cyclohexene oxide with aqueous methylamine to form trans-2-(methylamino)cyclohexanol, followed by a Mitsunobu reaction and subsequent ring-opening to yield the desired trans-N,N'-dimethylcyclohexane-1,2-diamine.[15]

Structural Characterization and Physicochemical Properties

The stereoisomers of N,N'-dimethylcyclohexane-1,2-diamine can be distinguished by a combination of spectroscopic and physical methods.

| Property | trans-(1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine | cis-N,N'-Dimethylcyclohexane-1,2-diamine |

| CAS Number | 68737-65-5 | 1436-59-5[4] |

| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol | 142.24 g/mol |

| Appearance | Colorless to pale yellow liquid or solid[16] | Data not readily available |

| Melting Point | 39-44 °C | Data not readily available |

| Boiling Point | 78-80 °C at 18 mmHg | Data not readily available |

| Density | 0.902 g/mL at 25 °C | Data not readily available |

| Optical Rotation | [α]/D -145±5°, c = 4.47 in chloroform | 0° (meso compound) |

Spectroscopic Data for (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine: [5]

-

¹H-NMR (500.1 MHz, CDCl₃): δ 0.86–0.94 (m, 2H), 1.13–1.19 (m, 2H), 1.61–1.67 (m, 2H), 1.68–1.75 (br, 2H, NH), 1.93–2.00 (m, 2H), 2.02–2.06 (m, 2H), 2.33 (s, 6H, NCH₃).

-

¹³C-NMR (100.6 MHz, CDCl₃): δ 25.0 (CH₂), 30.8 (CH₂), 33.7 (CH₃), 63.2 (CHN).

X-ray crystallography has confirmed that in the solid state, the cyclohexane ring of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine adopts a chair conformation with the amino groups in equatorial positions.[2][5]

Applications in Asymmetric Catalysis

The enantiomerically pure trans-N,N'-dimethylcyclohexane-1,2-diamine serves as a versatile precursor for the synthesis of a wide range of chiral ligands.[5] These ligands, when complexed with various transition metals, form highly effective catalysts for a multitude of asymmetric transformations.[4]

The C₂-symmetric nature of the diamine backbone is instrumental in creating a well-defined chiral pocket around the metal center, which allows for excellent facial discrimination of the substrate. This leads to high enantioselectivities in the catalyzed reactions.

Examples of Catalytic Applications:

-

Copper-Catalyzed Reactions: Ligands derived from trans-N,N'-dimethylcyclohexane-1,2-diamine are widely used in copper-catalyzed reactions, such as C-N coupling (Ullmann condensation) and N-arylation of amines and amides.[15]

-

Asymmetric Aldol and Michael Additions: Chiral amine catalysts derived from this diamine have been successfully employed in asymmetric direct aldol and Michael addition reactions.[17]

-

Polymerization Reactions: Zirconium complexes bearing ligands synthesized from (R,R)-(-)-N,N'-dimethyl-1,2-cyclohexanediamine have been used as catalysts in polymerization reactions.

-

Synthesis of Biologically Active Molecules: The importance of this chiral scaffold is underscored by its use in the synthesis of complex, biologically active molecules, including pharmaceuticals. For example, it has been used in the synthesis of tricyclic γ-secretase modulators.

Conclusion

The stereochemistry of N,N'-dimethylcyclohexane-1,2-diamine is a critical determinant of its function, particularly in the field of asymmetric catalysis. The ability to selectively synthesize and isolate the desired stereoisomers—most notably the enantiomerically pure trans forms—has been a significant enabler for the development of powerful synthetic methodologies. A thorough understanding of the synthetic routes to these isomers, their structural characteristics, and their mode of action in catalytic cycles is essential for any researcher aiming to harness their full potential. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the importance of chiral building blocks like N,N'-dimethylcyclohexane-1,2-diamine is set to increase even further.

Visualizations

Figure 1: Stereochemical relationship of N,N'-dimethylcyclohexane-1,2-diamine isomers.

Figure 2: Workflow for the synthesis of enantiopure (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine.

References

-

Eschweiler–Clarke reaction - Wikipedia.

-

Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry | Journal of Chemical Education.

-

Eschweiler–Clarke reaction - Grokipedia.

-

Eschweiler-Clarke Reaction - J&K Scientific LLC.

-

Resolution of trans-Cyclohexane- 1,2-diamine and determination of the enantiopurity using chiral solid-phase HPLC techniques and polarimetry - ProQuest.

-

(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC - NIH.

-

EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS - Scholarly Commons.

-

An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines - ResearchGate.

-

(PDF) Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine - ResearchGate.

-

Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH.

-

A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid - Chemistry Research Journal.

-

Eschweiler-Clarke Reductive Alkylation of Amines - Ambeed.com.

-

Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine - PrepChem.com.

-

Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 - ChemicalBook.

-

(PDF) (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - ResearchGate.

-

(R,R)-(−)-N,N′-Dimethyl-1,2-cyclohexanediamine - Sigma-Aldrich.

-

Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis - UCHEM.

-

trans-N,N -Dimethylcyclohexane-1,2-diamine 97 67579-81-1 - Sigma-Aldrich.

-

trans-N,N′-Dimethylcyclohexane-1,2-diamine | CAS 67579-81-1 | SCBT.

-

trans-N,N'-Dimethylcyclohexane-1,2-diamine | 67579-81-1 - TCI Chemicals.

-

(1R,2R)-(-)-N,N-Dimethylcyclohexane-1,2-diamine (C007B-256002) - Cenmed Enterprises.

-

N,N'-Dimethyl-1,2-cyclohexanediamine | 61798-24-1 - ChemicalBook.

-

Consider 1,2 dimethylcyclohexane a Draw structures for the cis and trans isomers using a hexagon f - YouTube.

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI.

-

trans-N,N'-Dimethylcyclohexane-1,2-diamine - Apollo Scientific.

-

67579-81-1|trans-N1,N2-Dimethylcyclohexane-1,2-diamine| Ambeed.

-

trans-1,2-Diaminocyclohexane - Wikipedia.

-

Conformations of 1,2- disubstituted cyclohexanes - YouTube.

-

trans-N,N'-Dimethyl-1,2-cyclohexanediamine, 98% - Strem.

-

trans-N,N'-Dimethylcyclohexane-1,2-diamine 67579-81-1 - TCI Chemicals.

-

Trans-N,N'-dimethylcyclohexane-1,2-diamine - Amerigo Scientific.

-

trans-N,N -Dimethylcyclohexane-1,2-diamine 97 67579-81-1 - Sigma-Aldrich.

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 4. myuchem.com [myuchem.com]

- 5. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Resolution of trans-Cyclohexane- 1,2-diamine and determination of the enantiopurity using chiral solid-phase HPLC techniques and polarimetry - ProQuest [proquest.com]

- 9. chemrj.org [chemrj.org]

- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 15. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

- 16. strem.com [strem.com]

- 17. cenmed.com [cenmed.com]

The Synthesis of Chiral Diamine Ligands from Cyclohexane: A Technical Guide for Advancing Asymmetric Catalysis

Abstract

Chiral vicinal diamines, particularly those derived from the cyclohexane scaffold, are of paramount importance in modern synthetic chemistry. Their C2-symmetric nature makes them exceptional ligands for a wide array of metal-catalyzed asymmetric transformations, which are critical in the pharmaceutical industry for producing enantiomerically pure drugs.[1][2] This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to chiral 1,2-diaminocyclohexane (DACH) ligands, with a focus on practical methodologies, mechanistic insights, and applications in asymmetric catalysis. We will explore strategies starting from common cyclohexane precursors, detailing the critical steps of stereocontrol and resolution that are fundamental to obtaining these valuable molecules in high enantiomeric purity.

Introduction: The Central Role of Chiral Diamines in Asymmetric Synthesis

Chirality is a fundamental concept in drug development, as the stereochemistry of a molecule often dictates its pharmacological activity.[1][3] Enantiomers of a chiral drug can exhibit vastly different therapeutic effects, with one isomer providing the desired outcome while the other may be inactive or even harmful.[3] Consequently, the ability to synthesize single-enantiomer compounds is a cornerstone of modern pharmaceutical research and manufacturing.[1]

Chiral 1,2-diaminocyclohexane (DACH) and its derivatives have emerged as "privileged" ligands in the field of asymmetric catalysis.[2][4] Their rigid cyclohexane backbone provides a well-defined and predictable chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations.[2][5] These ligands have been successfully employed in numerous asymmetric reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.[5][6][7] This guide will delve into the core synthetic strategies for accessing these indispensable chiral building blocks.

Synthetic Strategies for Chiral 1,2-Diaminocyclohexane

The synthesis of enantiomerically pure trans-1,2-diaminocyclohexane is the most common target, as the trans isomer provides the desired C2 symmetry for effective stereocontrol in catalysis. The primary industrial route involves the hydrogenation of o-phenylenediamine to produce a mixture of cis and trans isomers, followed by resolution of the racemic trans-diamine.[8][9]

Resolution of Racemic trans-1,2-Diaminocyclohexane

The classical and most industrially viable method for obtaining enantiomerically pure (R,R)- and (S,S)-DACH is the resolution of the racemic trans-isomer using a chiral resolving agent.[8] Tartaric acid is the most commonly employed resolving agent due to its availability in both enantiomeric forms and its ability to form diastereomeric salts with the diamine that exhibit different solubilities.[3][8][10]

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane with L-(+)-Tartaric Acid [3][11]

-

Salt Formation: L-(+)-tartaric acid is dissolved in water. The racemic mixture of cis- and trans-1,2-diaminocyclohexane is then added. The temperature of the exothermic reaction is carefully controlled. Glacial acetic acid is subsequently added, and the temperature is again managed.

-

Crystallization: The solution is cooled to induce the crystallization of the less soluble diastereomeric salt, (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate.

-

Isolation and Purification: The precipitated salt is collected by filtration and washed with cold water and methanol to remove the more soluble (S,S)-diamine salt and any remaining impurities.

-

Liberation of the Free Diamine: The purified diastereomeric salt is treated with a strong base, such as sodium hydroxide, to liberate the free (R,R)-1,2-diaminocyclohexane, which can then be extracted with an organic solvent.[3]

The (S,S)-enantiomer can be recovered from the mother liquor and resolved using D-(-)-tartaric acid.

| Parameter | Value | Reference |

| Resolving Agent | L-(+)-Tartaric Acid | [3][8] |

| Product | (R,R)-1,2-Diaminocyclohexane | [3] |

| Enantiomeric Excess | ≥99% | [11] |

Synthesis from Cyclohexene Oxide

An alternative and versatile laboratory-scale synthesis of trans-1,2-diaminocyclohexane derivatives starts from cyclohexene oxide. This method allows for the introduction of various substituents on the nitrogen atoms.[12]

The general strategy involves a two-step sequence:

-

Ring-opening of cyclohexene oxide: The epoxide is opened with an amine to yield a trans-2-aminocyclohexanol.

-

Conversion of the hydroxyl group to an amino group: The resulting amino alcohol is then converted to the diamine. A common method involves mesylation of the alcohol followed by nucleophilic substitution with another amine, proceeding through an intermediate aziridinium ion.[12]

Experimental Workflow: Synthesis of trans-1,2-Diamines from Cyclohexene Oxide

Caption: Synthesis of trans-1,2-diamines via cyclohexene oxide.

This method is particularly useful for synthesizing N-substituted chiral diamines by employing chiral amines in the ring-opening or substitution steps, which can lead to diastereomeric products that are often separable by chromatography.[12]

Synthesis from Cyclohexane-1,2-dione

Another synthetic route utilizes cyclohexane-1,2-dione as the starting material. This diketone can be condensed with 1,2-diamines to form various heterocyclic structures that can be further transformed into chiral diamine ligands.[13] While less common for the synthesis of the parent DACH, this approach is valuable for creating more complex ligand architectures.

Derivatization and Application in Asymmetric Catalysis

Once enantiomerically pure DACH is obtained, it serves as a versatile scaffold for the synthesis of a vast array of chiral ligands.[5][14] Common derivatizations include the formation of Schiff bases (salen-type ligands), amides, sulfonamides, and phosphines.[6][15]

These derived ligands, when complexed with transition metals such as manganese, copper, rhodium, or ruthenium, form highly effective catalysts for a wide range of asymmetric transformations.[6][16][17]

Key Applications of DACH-derived Catalysts:

-

Asymmetric Epoxidation: Jacobsen's catalyst, a manganese-salen complex derived from (R,R)-DACH, is a renowned catalyst for the enantioselective epoxidation of unfunctionalized olefins.[7]

-

Asymmetric Hydrogenation: Rhodium and ruthenium complexes with DACH-based phosphine ligands are highly effective for the asymmetric hydrogenation of ketones and olefins.[6]

-

Asymmetric Henry Reaction: Copper-diamine complexes catalyze the asymmetric Henry (nitroaldol) reaction, providing access to chiral β-nitro alcohols, which are valuable synthetic intermediates.[17]

-

Asymmetric Conjugate Addition: Copper complexes with DACH-derived ligands can catalyze the asymmetric conjugate addition of organometallic reagents to enones.[18]

Logical Flow of Ligand Synthesis and Application

Sources

- 1. nbinno.com [nbinno.com]

- 2. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 3. chemrj.org [chemrj.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 9. 1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

- 13. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Cornerstone of Stereocontrol: A Technical Guide to Chiral Diamines in Asymmetric Catalysis

Abstract: The synthesis of enantiomerically pure compounds is a critical objective in modern chemistry, particularly for the pharmaceutical, agrochemical, and fragrance industries. Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of a single enantiomer product, stands as the most elegant and efficient strategy to achieve this goal. Within the vast arsenal of chiral catalysts, those derived from chiral diamines have attained a privileged status. This guide provides an in-depth exploration of the pivotal role of chiral diamine ligands and their derivatives in asymmetric catalysis. We will dissect their structural features, delve into the mechanistic principles that govern their ability to induce stereoselectivity, survey their application in seminal and contemporary transformations, and provide practical insights for their effective deployment in a research and development setting.

Introduction: The Quest for Single Enantiomers

Many organic molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While physically similar, enantiomers can exhibit profoundly different biological activities. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even toxic. Consequently, the ability to selectively synthesize one enantiomer is paramount.

Asymmetric catalysis offers a powerful solution. A chiral catalyst creates a transient, asymmetric environment around the reactants, lowering the activation energy for the pathway leading to one enantiomer over the other. The "chiral information" is transferred from the catalyst to the product, often with exceptional fidelity, measured as enantiomeric excess (e.e.). At the heart of many of the most successful catalyst systems lies a chiral ligand, and among these, chiral diamines are preeminent.

Chiral Diamines: A Privileged Ligand Class

Chiral vicinal (1,2-) diamines are organic compounds containing two amine functional groups on adjacent carbon atoms, with at least one of these carbons being a stereocenter.[1] Their widespread success stems from several key attributes:

-

Strong Metal Coordination: The two nitrogen atoms act as a bidentate "pincer," binding strongly to a metal center to form a stable, well-defined complex.

-

Conformational Rigidity: Often incorporated into cyclic backbones (e.g., cyclohexane) or featuring bulky substituents, these ligands create a rigid and predictable chiral pocket around the metal's active site.[2]

-

Tunability: The structure of the diamine can be systematically modified—by changing the backbone, the N-substituents, or both—to fine-tune the steric and electronic properties of the catalyst for a specific reaction.

Structural Features and Symmetry

Chiral diamines are often classified by their symmetry elements. C₂-symmetric diamines , such as derivatives of (1R,2R)-1,2-diaminocyclohexane (DACH) and (1R,2R)-1,2-diphenylethanediamine (DPEN), are particularly effective.[3][4][5][6] Their two-fold rotational symmetry simplifies the catalytic environment by reducing the number of possible diastereomeric transition states, which often translates to higher enantioselectivity.[7][8] C₁-symmetric (asymmetric) diamines have also proven highly effective, demonstrating that C₂-symmetry is a useful, but not essential, design principle.[7]

Synthesis of Key Diamine Scaffolds

The accessibility of enantiomerically pure diamines is crucial for their widespread use. Numerous synthetic strategies exist for their preparation.[9][10][11][12] For example, enantiomers of 1,2-diaminocyclohexane can be resolved from the racemic mixture using tartaric acid. A general procedure for synthesizing N,N'-disubstituted diamines often involves the reductive amination of a diketone or the alkylation of a parent diamine.[4] For instance, the synthesis of (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane, a ligand for nickel-catalyzed cross-coupling, has been described in detail.[13]

Mechanism of Action: Orchestrating Stereoselectivity

The primary role of a chiral diamine ligand is to create a well-defined, three-dimensional space that forces an incoming substrate to approach the catalytic center from a specific trajectory.

Metal-Ligand Cooperation in Hydrogenation

The mechanism of the Nobel Prize-winning Noyori asymmetric hydrogenation provides a canonical example of how chiral diamines exert control.[14][15] In the reduction of ketones, a ruthenium catalyst bearing a C₂-symmetric diphosphine (e.g., BINAP) and a C₂-symmetric diamine (e.g., DPEN) operates through a concerted, outer-sphere mechanism.

A key insight is the essential role of the N-H proton on the diamine ligand.[14] This proton forms a hydrogen bond with the carbonyl oxygen of the substrate, locking it into a specific conformation within the chiral pocket. The hydride is then delivered from the metal to only one face of the ketone, leading to the formation of one specific enantiomer of the alcohol product. The ruthenium center remains in the +2 oxidation state throughout the cycle.[14]

Caption: Simplified catalytic cycle for Noyori-type asymmetric hydrogenation.

Organocatalysis: The Metal-Free Approach

Chiral diamines are also powerful organocatalysts, functioning without a metal center.[5][16] In this mode, they typically operate by forming chiral nucleophilic enamines or electrophilic iminium ions as key intermediates.[16] For example, a derivative of diphenylethylenediamine can catalyze a nitroso aldol reaction by forming an enamine with cyclohexanone. This enamine then attacks the nitrosobenzene, which is activated via hydrogen bonding to the protonated catalyst, to deliver the product with high N-selectivity and enantioselectivity (98% ee).[16]

Key Applications in Asymmetric Synthesis

The versatility of chiral diamine-based catalysts is demonstrated by their successful application across a wide spectrum of chemical transformations.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (ATH) (using a hydrogen source like formic acid or isopropanol) are fundamental methods for producing chiral alcohols and amines.[17][18] Noyori's Ru(II)-diphosphine-diamine complexes are exceptionally effective for the hydrogenation of simple ketones, exhibiting high chemoselectivity and turnover numbers (TONs) exceeding 100,000.[14]

ATH is often operationally simpler and safer than high-pressure hydrogenation.[18] Ruthenium complexes of mono-N-tosylated diamines, like TsDPEN, are benchmark catalysts for the ATH of ketones, providing chiral alcohols with excellent enantioselectivities.[19] Recent work has even seen the development of polymeric chiral diamine ligands for iridium-catalyzed ATH, allowing for catalyst recycling and achieving total TONs as high as 12,000 over six cycles.[17][18][20]

Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a landmark reaction that provides enantioselective access to epoxides from unfunctionalized alkenes.[21][22][23] The catalyst is a C₂-symmetric manganese(III) complex of a salen-type ligand, which is synthesized from a chiral 1,2-diaminocyclohexane derivative.[2][21] The rigid, square-planar ligand creates a chiral environment that directs the approach of the alkene to the active Mn(V)-oxo species, resulting in facial-selective oxygen transfer.[23] This reaction has been instrumental in the synthesis of complex molecules, including the HIV protease inhibitor Crixivan.[22]

Asymmetric C-C Bond Forming Reactions

Chiral diamines are central to several powerful carbon-carbon bond-forming reactions.

-

Trost Asymmetric Allylic Alkylation (AAA): This palladium-catalyzed reaction creates chiral centers by substituting an allylic leaving group with a nucleophile.[24][25] The key to enantioselectivity is the use of chiral ligands, with the Trost ligand, a C₂-symmetric diphosphine derived from 1,2-diaminocyclohexane, being a prominent example. The ligand controls the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.

-

Knoevenagel Condensation: Organocatalysts derived from 1,2-diaminocyclohexane have been shown to catalyze the Knoevenagel condensation between aliphatic aldehydes and active methylene compounds, achieving moderate enantiomeric excess in a dynamic kinetic resolution of α-branched aldehydes.[4]

Emerging Applications

The utility of chiral diamines continues to expand. They are used as ligands in manganese-catalyzed ATH of ketones[26] and as organocatalysts in Michael additions, where they can afford products with up to 93.5% ee.[27] Their modular nature makes them ideal candidates for the development of new catalysts for challenging transformations.[28][29]

Practical Considerations and Protocol Design

The successful implementation of a chiral diamine-based catalytic system requires careful planning and optimization.

Ligand Selection and Screening

Choosing the right ligand is critical. While C₂-symmetric ligands are a good starting point, the optimal ligand is highly substrate-dependent.[7] A screening approach is often necessary.[30]

Workflow for Ligand Screening:

-

Define Reaction: Select the desired transformation and substrate.

-

Select Ligand Library: Choose a diverse set of commercially available or synthesized chiral diamine ligands. Include variations in the diamine backbone (e.g., DACH, DPEN) and N-substituents (e.g., H, Me, Ts).

-

High-Throughput Experimentation (HTE): Set up an array of parallel reactions in small vials, each with a different ligand, keeping all other parameters (metal precursor, solvent, temperature, concentration) constant.

-

Analysis: Use chiral chromatography (HPLC or GC) to determine the conversion and enantiomeric excess for each reaction.

-

Optimization: Select the most promising "hit" ligands and perform secondary screening to optimize reaction parameters (e.g., catalyst loading, temperature, solvent) to maximize yield and ee.

Caption: A systematic workflow for chiral diamine ligand screening and optimization.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a representative ATH reaction using a well-established catalyst system. This procedure is self-validating; successful execution with the expected outcome confirms the integrity of the reagents and technique.

Catalyst System: [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN

Reaction: Acetophenone → (R)-1-Phenylethanol

Materials:

-

[RuCl₂(p-cymene)]₂ (Ruthenium precursor)

-

(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

Acetophenone

-

Formic acid / Triethylamine azeotrope (5:2 mixture, hydrogen source)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert atmosphere supplies (Nitrogen or Argon)

Step-by-Step Methodology:

-

Catalyst Pre-formation (In Situ):

-

In an oven-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru).

-

Add (R,R)-TsDPEN (e.g., 0.011 mmol, 1.1 mol% per Ru).

-

Add anhydrous solvent (e.g., 2 mL).

-

Stir the resulting orange solution at room temperature for 20-30 minutes to allow for complex formation.

-

-

Reaction Setup:

-

To the catalyst solution, add the formic acid/triethylamine azeotrope (e.g., 0.5 mL). The solution should turn a deep purple or red, indicating the formation of the active hydride species.

-

Add acetophenone (e.g., 1.0 mmol, 1 equivalent) via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).

-

Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-24 hours).

-

-

Work-up and Analysis:

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

-

Determine the enantiomeric excess (ee) of the 1-phenylethanol product using chiral HPLC or GC.

-

Expected Outcome: High conversion (>95%) and high enantioselectivity (>95% ee) for the (R)-enantiomer.

Data Presentation

Results from ligand screening or substrate scope studies should be tabulated for clarity and easy comparison.

| Entry | Ligand | Substrate | Yield (%) | ee (%) |

| 1 | (R,R)-TsDPEN | Acetophenone | 98 | 97 (R) |

| 2 | (S,S)-TsDPEN | Acetophenone | 99 | 98 (S) |

| 3 | (R,R)-TsDACH | Acetophenone | 85 | 91 (R) |

| 4 | (R,R)-TsDPEN | 2-Chloroacetophenone | 95 | 99 (R) |

Future Outlook

The field of asymmetric catalysis continues to evolve, and chiral diamines remain at the forefront of innovation. Current research focuses on:

-

Biomimetic Catalysis: Designing diamine ligands that mimic the active sites of enzymes to perform highly selective transformations in environmentally benign solvents like water.[28][29]

-

Photoredox and Electro-catalysis: Integrating chiral diamine-metal complexes with light- or electricity-driven processes to unlock novel reactivity.

-

Sustainable Metals: Replacing precious metals like ruthenium and palladium with earth-abundant, first-row transition metals such as manganese and iron without compromising performance.[26]

-

Computational Design: Using chemoinformatics and computational modeling to predict the performance of new ligand structures, accelerating the discovery of next-generation catalysts.[30]

Conclusion

Chiral diamines are a cornerstone of asymmetric catalysis, providing the structural and stereochemical foundation for some of the most powerful and versatile catalysts developed to date. Their rigid, tunable, and strongly coordinating nature allows for the creation of exquisitely selective chiral environments around a metal center or their direct use as potent organocatalysts. From the landmark achievements of Noyori hydrogenation and Jacobsen epoxidation to their ever-expanding role in C-C bond formation and green chemistry, chiral diamines empower researchers and drug development professionals to synthesize complex chiral molecules with unparalleled precision and efficiency. A deep understanding of their structure, mechanism, and practical application is essential for any scientist aiming to master the art of stereocontrolled synthesis.

References

- Lin, Y., et al. (n.d.). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PMC.

- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.

- Kim, T., et al. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction.

- O'Brien, P. (2002). Design, Synthesis, And Evaluation Of C2-Symmetric Diamines For Asymmetric Synthesis.

- Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed.

- Gu, X., et al. (2016). Organocatalytic Knoevenagel condensation by chiral C2-symmetric tertiary diamines.

- NRO Chemistry. (2022). Noyori Hydrogenation. YouTube.

- Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.

- Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.

- Fan, Q.-H., et al. (n.d.). Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. Organic Letters.

- SynArchive. (n.d.). Trost Asymmetic Allylation Alkylation.

- SynArchive. (n.d.). Noyori Asymmetric Hydrogenation.

- Organic Chemistry. (2021). Noyori Asymmetric Hydrogenation. YouTube.

- Wikipedia. (n.d.). Jacobsen epoxidation.

- Sortais, J.-B., et al. (n.d.). Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands. ResearchGate.

- van den Berg, M., et al. (n.d.). Crystal and Molecular Structure and Reactivity of Jacobsen Epoxidation Catalyst. ResearchGate.

- Madarász, Z., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry.

- Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.

- Zhang, Y., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv.

- OUCI. (n.d.). Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review.

- OpenOChem Learn. (n.d.). Jacobsen epoxidation.

- Wikipedia. (n.d.). Jacobsen's catalyst.

- Wikipedia. (n.d.). Tsuji–Trost reaction.

- Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation.

- BenchChem. (n.d.). A Comparative Guide to C1 and C2-Symmetric Diamine Ligands in Enantioselective Catalysis.

- Sigma-Aldrich. (n.d.). Trost Ligands for Allylic Alkylation.

- Semantic Scholar. (2015). -Symmetric diamines and their derivatives as promising organocatalysts for asymmetric synthesis.

- Zhang, Y., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv.

- ResearchGate. (n.d.). Chiral diamines in asymmetric synthesis.

- Agrawal, T., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry.

- Sigma-Aldrich. (n.d.). Chiral Vicinal Diamines for Asymmetric Synthesis.

- Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RUA.

- Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.

- Sigman, M. S., & Kennemur, J. L. (2025). Ligand Design for Asymmetric Catalysis: Combining Mechanistic and Chemoinformatics Approaches. ResearchGate.

- Krische, M. J. (n.d.). Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines. PMC.

- ResearchGate. (2025). Chiral Tertiary Diamines in Asymmetric Synthesis.

- Wikipedia. (n.d.). C2-Symmetric ligands.

- Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL Discovery.

- MDPI. (2024). C2-Symmetric Amino Acid Amide-Derived Organocatalysts.

- Fu, G. C., & Son, S. (2020). Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboron.... NIH.

- New Journal of Chemistry. (n.d.). Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. RSC Publishing.

- BenchChem. (n.d.). An In-depth Technical Guide to Chiral Ligands in Asymmetric Catalysis.

- Pfaltz, A. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P. NIH.

- van der Vlugt, J. I., et al. (2021). Design and Application of a Screening Set for Monophosphine Ligands in Metal Catalysis.

- Chemical Society Reviews. (2013). P,N ligands in asymmetric catalysis. RSC Publishing.

Sources

- 1. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

- 2. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organocatalytic Knoevenagel condensation by chiral C2-symmetric tertiary diamines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. -Symmetric diamines and their derivatives as promising organocatalysts for asymmetric synthesis | Semantic Scholar [semanticscholar.org]

- 6. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]

- 9. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rua.ua.es [rua.ua.es]

- 12. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N’-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 15. synarchive.com [synarchive.com]

- 16. mdpi.com [mdpi.com]

- 17. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 22. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]